molecular formula C18H17F3N6O2S B2589951 4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1172976-26-9

4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2589951
CAS No.: 1172976-26-9
M. Wt: 438.43
InChI Key: LCZGVVJFUKIAOD-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound characterized by its imidazole and pyrimidine rings, as well as a trifluoromethyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine rings. One common approach is to first synthesize the imidazole ring through a condensation reaction between an aldehyde and an amine, followed by cyclization. The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrimidines or imidazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential use in drug discovery, particularly in targeting specific enzymes or receptors.

  • Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: It can be utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol

  • 4-(1H-imidazol-1-yl)benzaldehyde

  • 4-(1H-imidazol-1-yl)benzylamine

  • 4-(1H-imidazol-1-yl)benzene

Properties

IUPAC Name

4-imidazol-1-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-1-3-15(4-2-14)30(28,29)27-9-7-25(8-10-27)16-11-17(24-12-23-16)26-6-5-22-13-26/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZGVVJFUKIAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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